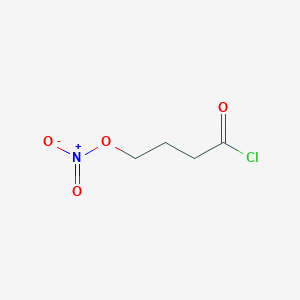

4-Chloro-4-oxobutyl nitrate

説明

4-Chloro-4-oxobutyl nitrate (C₄H₆ClNO₅) is an organic nitrate ester characterized by a chloro-substituted ketone and a nitrate ester functional group. Structurally, it consists of a four-carbon chain with a chlorine atom and a ketone at the 4-position, terminated by a nitrate group (-ONO₂).

特性

CAS番号 |

104963-53-3 |

|---|---|

分子式 |

C4H6ClNO4 |

分子量 |

167.55 g/mol |

IUPAC名 |

(4-chloro-4-oxobutyl) nitrate |

InChI |

InChI=1S/C4H6ClNO4/c5-4(7)2-1-3-10-6(8)9/h1-3H2 |

InChIキー |

LZORUHRPGJADOA-UHFFFAOYSA-N |

正規SMILES |

C(CC(=O)Cl)CO[N+](=O)[O-] |

製品の起源 |

United States |

類似化合物との比較

Reactivity and Stability

- Nitrate Esters vs. Esters/Nitriles: The nitrate group in 4-chloro-4-oxobutyl nitrate is more reactive than ester or nitrile groups due to its propensity to release nitric oxide (NO) or undergo hydrolysis. Esters (e.g., ethyl 4-(3-chlorophenyl)-4-oxobutyrate) are generally stable under mild conditions and serve as intermediates in acyl transfer reactions . Nitriles, such as 2-(4-chlorophenyl)-4-oxo-4-phenylbutanenitrile, exhibit resistance to hydrolysis but can be converted to amines or carboxylic acids via catalytic hydrogenation or hydrolysis .

- Chloro Substituent Effects : The chlorine atom in all three organic compounds enhances electrophilicity at the ketone, facilitating nucleophilic additions. However, in nitrate esters, this effect may also stabilize the molecule against thermal decomposition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-4-oxobutyl nitrate, and how can purification challenges be addressed?

- Methodology : Synthesis often involves nitration and chlorination steps. For analogous nitrile-containing compounds (e.g., 2-(4-Chlorophenyl)-4-oxo-4-phenylbutanenitrile), refluxing with reagents like Cs₂CO₃ in dioxane and using Me₃SiCN as a nitrile source is effective . Purification typically employs flash column chromatography (e.g., silica gel with PE–EtOAc gradients) and recrystallization via vapor diffusion (e.g., petroleum ether/ethyl acetate) to obtain high-purity crystals .

Q. How can nitrate content in compounds like 4-Chloro-4-oxobutyl nitrate be reliably quantified?

- Methodology : Calorimetric assays using phenol-2,4-disulphonic acid followed by ammonia classification are standard for nitrate quantification. The yellow color intensity is measured against calibrated standards . For volatile nitrates (e.g., aerosol nitrates), mitigate evaporation losses by optimizing sampling conditions (e.g., low-temperature storage, inert matrices) .

Q. What stability considerations are critical for handling 4-Chloro-4-oxobutyl nitrate in experimental settings?

- Methodology : Store the compound at low temperatures (e.g., -20°C) to prevent decomposition. Avoid exposure to incompatible materials (e.g., strong acids/bases), and monitor for hazardous by-products (e.g., nitro derivatives) using GC-MS or HPLC .

Advanced Research Questions

Q. How can researchers address contradictions in nitrate data caused by analytical or sampling artefacts?

- Methodology : Use statistical tools like z-scores to identify outliers in skewed datasets (e.g., positively skewed nitrate measurements) . Validate analytical methods via cross-comparison (e.g., ion chromatography vs. calorimetry) and account for sampling biases (e.g., nitric acid adsorption on filters) by applying correction factors derived from control experiments .

Q. What experimental design strategies optimize the synthesis of 4-Chloro-4-oxobutyl nitrate derivatives for structure-activity studies?

- Methodology : Employ symmetry-driven crystallization (e.g., vapor diffusion) to obtain single crystals for X-ray diffraction. Analyze intermolecular interactions (e.g., V-shaped configurations, interpenetration) to predict reactivity . Use DFT calculations to model electronic effects of the nitro and chloro groups on reaction pathways .

Q. How do molecular interactions influence the reactivity of 4-Chloro-4-oxobutyl nitrate in catalytic systems?

- Methodology : Investigate steric and electronic effects via substituent variation (e.g., replacing chloro with methoxy groups) . Monitor reaction kinetics using in situ FTIR or NMR to identify intermediates. Compare results with analogous compounds (e.g., 4-nitrobenzyl chloride) to isolate substituent-specific trends .

Q. What advanced techniques are recommended for characterizing decomposition by-products of 4-Chloro-4-oxobutyl nitrate under varying conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。